Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Achieve synthetic precision with 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (≥98% purity). This regiospecific bromo-methyl lactam offers a unique vector for CNS drug discovery: computed LogP 1.09, TPSA 50.16 Ų. The 8-bromo handle enables Suzuki, Buchwald, and Sonogashira couplings for rapid library expansion. Critically distinct from the 6-bromo-7-methyl regioisomer (CAS 1428532-83-5) and non-lactam analogs, ensuring synthetic fidelity. Multiple vendors supply with full analytical documentation (NMR, HPLC). Secure your research supply today.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 1428532-90-4
Cat. No. B1378063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS1428532-90-4
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NNC2=O)C(=C1)Br
InChIInChI=1S/C7H6BrN3O/c1-4-2-5(8)6-9-10-7(12)11(6)3-4/h2-3H,1H3,(H,10,12)
InChIKeyMLCZFBJAGPGWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1428532-90-4): Structural and Procurement Specifications


8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1428532-90-4) is a heterocyclic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol [1]. It features a [1,2,4]triazolo[4,3-a]pyridine core with a bromine atom at the 8-position, a methyl group at the 6-position, and a carbonyl moiety at the 3-position, which defines its lactam structure and influences both its physicochemical properties and synthetic utility . The compound is commercially available from multiple vendors with stated purity levels ranging from 95% to 98% [2], and its storage is recommended at 4°C .

Why Generic Substitution of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1428532-90-4) Fails: The Criticality of Regiospecific Substitution Patterns


The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold exhibits pronounced sensitivity to both the identity and position of substituents on the fused heterocyclic system. The 8-bromo-6-methyl substitution pattern is not interchangeable with regioisomers such as 6-bromo-7-methyl (CAS 1428532-83-5) or 8-chloro-6-(trifluoromethyl) (CAS 1428532-93-7) derivatives [1], nor with the non-lactam [1,2,4]triazolo[1,5-a]pyridine analog (CAS 957062-94-1) . These structural variations materially alter electronic distribution, lipophilicity, and the reactivity of the bromine atom as a cross-coupling handle, which in turn dictates the synthetic feasibility of downstream derivatives and the likelihood of achieving a desired biological or material property . Generic substitution without rigorous validation of these parameters introduces unacceptable risk of synthetic failure or divergent pharmacological outcomes.

Quantitative Comparative Evidence for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1428532-90-4) Selection


Regioisomeric Substitution: Impact of Bromine and Methyl Positioning on Pharmacological Scaffold Optimization

The 8-bromo-6-methyl substitution pattern is distinct from the 6-bromo-7-methyl regioisomer (CAS 1428532-83-5) . While direct comparative biological data for these specific isomers are not publicly available, the broader SAR for triazolopyridinone derivatives indicates that substituent position critically affects receptor binding. For instance, in a series of multireceptor antipsychotics, triazolopyridinone derivatives with substituents at the 6- and 8-positions exhibited submicromolar potency at D₂, 5-HT₁A, and 5-HT₂A receptors , whereas the 6-bromo-7-methyl isomer may present divergent steric and electronic properties due to altered ring current effects and H-bonding capacity of the lactam moiety. The 8-bromo-6-methyl compound provides a distinct vector for medicinal chemistry exploration that cannot be replicated by its regioisomer.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Lipophilicity (LogP) as a Key Differentiator from Closely Related Triazolopyridinones

The computed LogP value for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is 1.09352 . This lipophilicity parameter is a primary determinant of membrane permeability, solubility, and metabolic stability. While direct experimental LogP data for the closest analog, 6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1428532-83-5), is not publicly reported, the structural difference—the position of the methyl and bromine substituents relative to the lactam carbonyl—is expected to alter electronic distribution and thus LogP. In contrast, the non-lactam analog 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1) lacks the 3-carbonyl, which fundamentally changes hydrogen-bonding capacity and physicochemical profile . The LogP of 1.09 places this compound in a favorable range for CNS drug-likeness (generally accepted optimal LogP range: 1–3).

Physicochemical Characterization ADME Prediction Drug Discovery

Synthetic Utility: The 8-Bromo Substituent as a Versatile Cross-Coupling Handle

The bromine atom at the 8-position of the triazolopyridinone core serves as a critical handle for further functionalization via transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This synthetic versatility is a direct function of both the presence and the regiospecific placement of the bromine atom. Regioisomers such as 6-bromo-7-methyl (CAS 1428532-83-5) offer a bromine at a different position, which alters the electronic environment and may affect coupling efficiency. Furthermore, the non-lactam [1,2,4]triazolo[1,5-a]pyridine analog (CAS 957062-94-1) possesses the same 8-bromo-6-methyl substitution pattern but lacks the lactam carbonyl; this carbonyl can influence the reactivity of the adjacent bromine and also provides a distinct hydrogen-bonding motif in the final coupled products, a feature absent in the [1,5-a] analog. The specific substitution pattern of CAS 1428532-90-4 enables the generation of a unique chemical space that is inaccessible from other regioisomers or non-lactam analogs.

Synthetic Methodology Palladium-Catalyzed Cross-Coupling Medicinal Chemistry

Commercial Availability and Purity Benchmarking: Sourcing Reliability for Research Programs

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1428532-90-4) is commercially available from multiple vendors with documented purity levels: Bidepharm provides the compound at 97% purity with batch-specific quality control data including NMR, HPLC, and GC ; ChemicalBook lists a purity of 98% (HPLC) [1]; and AchemBlock offers the compound at 95% purity . In contrast, the 6-bromo-7-methyl regioisomer (CAS 1428532-83-5) is also commercially available (e.g., from AiFChem at 97% purity) , but the distinct substitution pattern precludes direct substitution. The availability of analytical data for CAS 1428532-90-4 from multiple vendors reduces procurement risk and ensures reproducibility in research applications.

Procurement Quality Control Analytical Chemistry

Best Research and Industrial Application Scenarios for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1428532-90-4)


Medicinal Chemistry Lead Optimization Targeting CNS Receptors

The triazolopyridinone scaffold, exemplified by this compound, has demonstrated utility in generating potent multireceptor ligands. In a study of atypical antipsychotics, triazolopyridinone derivatives exhibited submicromolar potency at D₂, 5-HT₁A, and 5-HT₂A receptors . The specific 8-bromo-6-methyl substitution pattern of CAS 1428532-90-4 provides a distinct vector for SAR exploration that cannot be replicated by the 6-bromo-7-methyl regioisomer. Its computed LogP of 1.09 suggests favorable physicochemical properties for CNS drug discovery, making it a rational choice for lead optimization programs targeting neurological or psychiatric disorders.

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling

The 8-bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This synthetic versatility enables the rapid generation of focused libraries around the triazolopyridinone core for SAR studies. The lactam carbonyl at the 3-position, a feature absent in the [1,5-a] analog (CAS 957062-94-1) , provides an additional hydrogen-bonding motif in the final coupled products. Researchers aiming to explore diverse chemical space while maintaining the triazolopyridinone pharmacophore will benefit from the unique regiospecific substitution of this compound.

Comparative Physicochemical Profiling for ADME Optimization

With a computed LogP of 1.09352 and a topological polar surface area (TPSA) of 50.16 Ų , this compound occupies a favorable region of physicochemical space for orally bioavailable drugs. It can serve as a reference standard or starting point for systematic exploration of how substitution patterns on the triazolopyridinone core influence key ADME parameters such as permeability, solubility, and metabolic stability. The distinct substitution pattern relative to the 6-bromo-7-methyl regioisomer makes it a valuable tool for understanding structure-property relationships in this heterocyclic class.

Procurement for Focused Library Synthesis and Fragment-Based Drug Discovery

The compound's commercial availability from multiple vendors at purities ranging from 95% to 98%, with analytical documentation including NMR, HPLC, and GC [1], ensures reliable sourcing for research programs. Its well-defined structure and the presence of a synthetically accessible bromine handle make it suitable as a core fragment for fragment-based drug discovery (FBDD) or as a building block in parallel synthesis programs aimed at generating diverse triazolopyridinone-based compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.